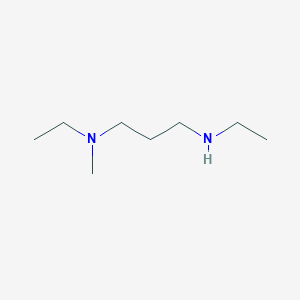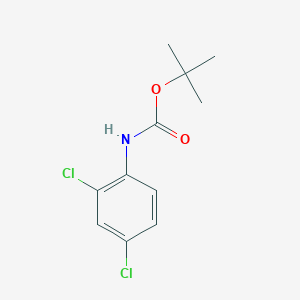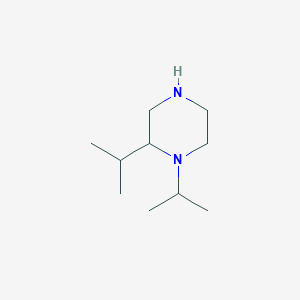![molecular formula C11H18N2 B13149465 1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-](/img/structure/B13149465.png)
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- is a chiral diamine compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of an ethylenediamine backbone substituted with a 3-(1-methylethyl)phenyl group, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- typically involves the reaction of 1,2-ethanediamine with 3-(1-methylethyl)benzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst like palladium on carbon. The reaction conditions often include a solvent like ethanol or methanol and are performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Applications De Recherche Scientifique
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its chiral nature allows it to induce enantioselectivity in various chemical reactions, making it a valuable tool in asymmetric synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A similar diamine with dimethyl substitution.
1,2-Ethanediamine, N,N-bis(1-methylethyl)-: Another related compound with bis(1-methylethyl) substitution.
Uniqueness
1,2-Ethanediamine,1-[3-(1-methylethyl)phenyl]-,(1S)- is unique due to its chiral nature and the presence of the 3-(1-methylethyl)phenyl group, which imparts specific steric and electronic properties. These characteristics make it particularly useful in asymmetric synthesis and catalysis, where enantioselectivity is crucial.
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
(1S)-1-(3-propan-2-ylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)9-4-3-5-10(6-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3/t11-/m1/s1 |
Clé InChI |
MBXMONNMIJZSKH-LLVKDONJSA-N |
SMILES isomérique |
CC(C)C1=CC(=CC=C1)[C@@H](CN)N |
SMILES canonique |
CC(C)C1=CC(=CC=C1)C(CN)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
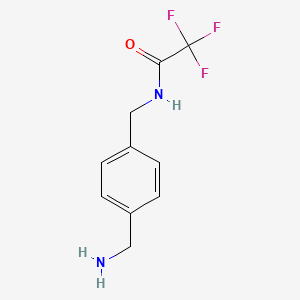
![4-Chloropyrimido[4,5-d]pyrimidine](/img/structure/B13149407.png)
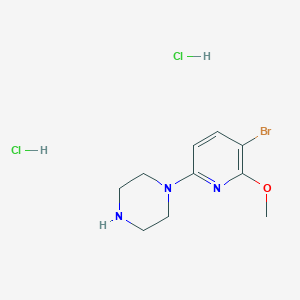
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
![7-(2-Carboxyphenyl)-10-(diethylamino)-3-hydroxy-5,6-dihydrobenzo[c]xanthen-12-ium](/img/structure/B13149420.png)
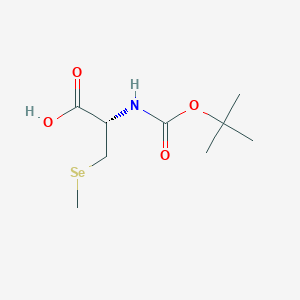
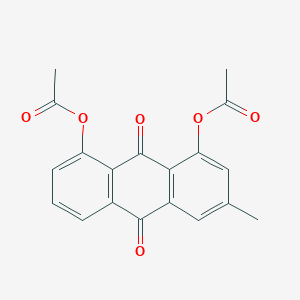
![4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
